molecular formula C17H19N3O2S B7190468 N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide

N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7190468
M. Wt: 329.4 g/mol
InChI Key: VUZBAIKSBMKMME-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiazole ring, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-19(2)16(21)14-9-6-10-20(14)17(22)15-11-13(18-23-15)12-7-4-3-5-8-12/h3-5,7-8,11,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBAIKSBMKMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C2=CC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the thiazole and pyrrolidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-(3-phenyl-1,2-thiazole-5-carbonyl)pyrrolidine-2-carboxamide: can be compared with other compounds containing thiazole and pyrrolidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

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